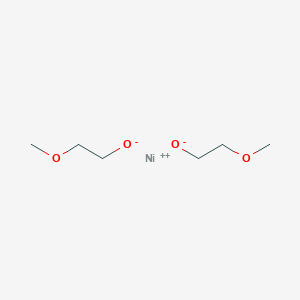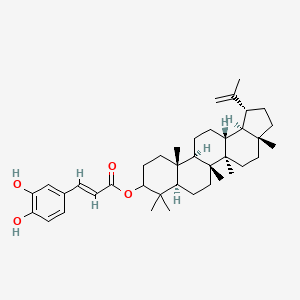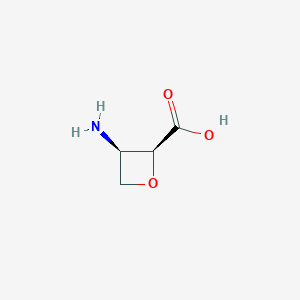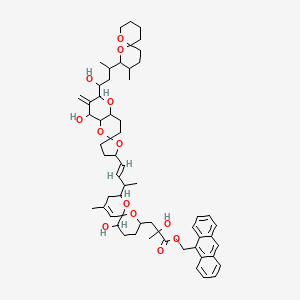![molecular formula C22H38O4Sr B1149566 BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM HYDRATE [SR(TMHD)2] CAS No. 199445-30-2](/img/new.no-structure.jpg)
BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM HYDRATE [SR(TMHD)2]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM HYDRATE [SR(TMHD)2] is an organometallic compound widely used in various scientific and industrial applications. This compound is known for its stability and ability to form complexes with metals, making it valuable in fields such as material science and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM HYDRATE typically involves the reaction of strontium salts with 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) in an appropriate solvent. One common method includes dissolving strontium acetate in methanol and then adding TMHD to the solution. The reaction mixture is stirred and heated to facilitate the formation of the desired complex .
Industrial Production Methods
On an industrial scale, the production of BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM HYDRATE may involve more sophisticated techniques such as metal-organic chemical vapor deposition (MOCVD). This method allows for precise control over the composition and uniformity of the resulting compound, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM HYDRATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of strontium.
Reduction: It can also be reduced, although this is less common.
Substitution: The ligand (TMHD) can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as sodium borohydride for reduction. Substitution reactions often require the presence of other ligands and a suitable solvent .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield strontium oxides, while substitution reactions can produce various strontium-ligand complexes .
Scientific Research Applications
BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM HYDRATE has numerous applications in scientific research:
Mechanism of Action
The mechanism by which BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM HYDRATE exerts its effects involves the formation of stable complexes with metals. The TMHD ligand coordinates with the strontium ion, stabilizing it and facilitating various chemical reactions. This coordination can influence the reactivity and properties of the strontium ion, making it useful in catalysis and other applications .
Comparison with Similar Compounds
Similar Compounds
BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)COPPER(II): Similar in structure but contains copper instead of strontium.
BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II): Contains nickel and exhibits different reactivity and applications.
BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)BARIUM: Contains barium and is used in different industrial processes.
Uniqueness
BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM HYDRATE is unique due to its specific coordination with strontium, which imparts distinct properties and reactivity compared to its analogs with other metals. This uniqueness makes it particularly valuable in applications requiring specific metal-ligand interactions .
Properties
CAS No. |
199445-30-2 |
|---|---|
Molecular Formula |
C22H38O4Sr |
Molecular Weight |
454.16 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Oxa-2-aza-spiro[3.4]octane](/img/structure/B1149483.png)
![Cyclopenta[c]pyrrol-4(1H)-one](/img/structure/B1149489.png)





